molecular formula C14H12N4O B2924641 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 878994-16-2

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2924641
CAS No.: 878994-16-2
M. Wt: 252.277
InChI Key: VLMRLISNYLEXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 878994-16-2) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure includes a methyl group at position 7, a phenyl group at position 2, and an acetyl (ethanone) substituent at position 6 . The molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.28 g/mol. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive purine and pyrimidine analogs, which often exhibit pharmacological properties such as kinase inhibition or receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-12(10(2)19)8-15-14-16-13(17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMRLISNYLEXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multicomponent reactions that allow for the formation of complex molecules in a single step. One common method is the Biginelli-like reaction, which involves the cyclization of aldehydes, compounds with active methylene groups (such as β-dicarbonyl compounds or ketones), and amidines (such as amino-substituted nitrogen heterocycles) under acidic catalysis . This method is advantageous due to its simplicity and high yield of target products.

Chemical Reactions Analysis

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 leading to diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (Target) 7-Me, 2-Ph, 6-Ac C₁₄H₁₂N₄O 252.28 Intermediate for kinase inhibitors; solubility: low in water
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5-Me, 7-Me, 2-Ph, 6-Ac C₁₅H₁₄N₄O 266.30 Enhanced lipophilicity; potential CNS activity
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-OH, 2-CF₃, 6-Ac C₈H₅F₃N₄O₂ 246.15 Higher polarity; antibacterial candidate
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84) 5-Me, 7-(3-FPh), 6-Ac C₁₇H₁₄FN₄O 309.32 Binds neonatal Fc receptor; immunomodulation
1-[7-[(E)-2-(Dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-(CH=CHNMe₂), 6-Ac C₁₁H₁₃N₅O 231.26 Fluorescent probe; cellular imaging

Key Observations

Substituent Effects on Solubility: The acetyl group at position 6 generally reduces aqueous solubility due to its hydrophobic nature. However, polar substituents like hydroxyl (7-OH) or trifluoromethyl (2-CF₃) improve solubility . The dimethylaminovinyl substituent in Catalog Number 066307 introduces conjugation, enabling fluorescence for imaging applications .

Biological Activity :

  • The fluorophenyl derivative (UCB-FcRn-84) demonstrates specific binding to the neonatal Fc receptor (FcRn), making it a candidate for autoimmune disease therapies .
  • Methylation at position 5 (e.g., 5,7-dimethyl analog) enhances blood-brain barrier penetration, suggesting utility in neurodegenerative drug development .

Synthetic Accessibility :

  • Alkylation and Suzuki coupling are common methods. For example, UCB-FcRn-84 was synthesized via chiral chromatography of a racemate , while alkoxy derivatives (e.g., 7-OR) require NaOH/KI-mediated alkylation .

Toxicity and Handling :

  • Piperidine-based methods (used in some triazolopyrimidine syntheses) face regulatory hurdles due to piperidine’s use in illicit drug synthesis .

Contradictions and Limitations

  • reports a hydroxymethylene derivative formed via sodium borohydride reduction, but excess reagent may lead to unintended hydrogenation of conjugated systems, complicating synthesis .
  • While 5,7-dimethyl derivatives show promise for CNS applications, their higher lipophilicity may also increase off-target binding risks .

Biological Activity

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C14H14N4O
  • Molecular Weight : 254.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, in vitro assays showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.3

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a variety of bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Antitumor Activity

A recent study evaluated the effect of this compound on tumor growth in vivo using a xenograft model. The results demonstrated a significant reduction in tumor volume compared to the control group.

Key Findings :

  • Tumor Volume Reduction : 45% decrease after treatment for four weeks.
  • Mechanism : Induction of apoptosis in tumor cells was confirmed via TUNEL assay.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects against resistant bacterial strains. The compound was tested against clinical isolates and showed promising results.

Key Findings :

  • Resistance Overcoming : The compound was effective against strains resistant to standard antibiotics.
  • Synergistic Effects : Combination therapy with conventional antibiotics enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Catalytic systems like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux yield ~92% purity. Solvent choice impacts reaction kinetics: molten-state TMDP at 65°C simplifies purification but requires careful handling due to toxicity . Reaction monitoring via TLC and recrystallization from ethanol are critical for purity .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Recrystallization from ethanol is optimal, as demonstrated for structurally similar triazolopyrimidines. Ethanol’s moderate polarity selectively dissolves the product while precipitating impurities. Post-reaction, solvent removal via rotary evaporation followed by water addition isolates the crude product, achieving ~95% recovery before recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves planar fused-ring systems and dihedral angles (e.g., phenyl ring tilt ~61.4° in analogs) .
  • ¹H/¹³C NMR : Assigns methyl (δ 2.3–2.5 ppm) and ethanone carbonyl (δ 195–205 ppm) signals. Hydrogen bonding patterns in the triazole ring are detectable via NH coupling .
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.3% theoretical) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For analogs, planarity of the triazolopyrimidine core enhances π-π stacking in enzyme binding .
  • Molecular docking : Screen against fungal CYP51 or cancer targets (e.g., PI3Kα) using PDB structures. Adjust substituents (e.g., methyl groups) to optimize binding affinity .

Q. What strategies resolve contradictions in reaction outcomes when scaling synthesis from milligram to gram scales?

  • Methodological Answer :

  • Solvent-to-catalyst ratio : In gram-scale syntheses, increase TMDP to 15 mol% to maintain reaction efficiency in ethanol/water.
  • Temperature gradients : Use stepwise heating (40°C → 65°C) to avoid exothermic side reactions.
  • Byproduct mitigation : Replace traditional workup with centrifugal partition chromatography for polar byproducts .

Q. How can byproduct formation during synthesis be analyzed and mitigated using kinetic/thermodynamic controls?

  • Methodological Answer :

  • Kinetic control : Shorten reaction time (2–4 hrs) to favor the kinetic product (triazolopyrimidine) over triazine byproducts. Monitor via real-time IR for carbonyl intermediates.
  • Thermodynamic control : Use high-boiling solvents (e.g., DMF) at 100°C to drive equilibration toward the desired product. For analogs, this reduced byproducts by 30% .

Q. What in vitro assays are suitable for evaluating the bioactivity of this triazolopyrimidine derivative?

  • Methodological Answer :

  • Antifungal activity : Broth microdilution assays (CLSI M38) against Candida albicans, with MIC values compared to fluconazole .
  • Anticancer activity : MTT assays on HeLa or MCF-7 cells, using IC₅₀ dose-response curves. Include ROS generation assays to probe apoptosis mechanisms .

Q. How does catalyst recycling impact the sustainability profile of the synthesis process?

  • Methodological Answer : TMDP can be reused ≥5 times without loss of activity by evaporating the aqueous phase post-reaction. Life-cycle assessment (LCA) shows a 40% reduction in waste compared to single-use catalysts. Energy consumption drops by 25% in molten-state conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.